2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline, also known as m-PEG3-amine, is a complex organic compound characterized by a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 227.28 g/mol. This compound features a hydrophilic polyethylene glycol (PEG) framework, which enhances its solubility in water and makes it suitable for various biochemical applications. The presence of an amino group (-NH₂) allows it to participate in reactions with carboxylic acids, activated esters, and carbonyl compounds, making it a valuable reagent in organic synthesis and medicinal chemistry .
Research indicates that 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline exhibits low acute toxicity. Studies have shown that it has minimal irritating effects on skin and eyes, with oral LD50 values indicating relatively safe handling practices. Its PEG structure contributes to its biocompatibility, making it suitable for drug delivery systems and bioconjugation applications .
The synthesis of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline typically involves several steps:
The unique properties of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline make it applicable in various fields:
Interaction studies involving 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline focus on its behavior in biological systems and its compatibility with other chemical entities. The compound's PEG component aids in reducing non-specific binding in biological assays, enhancing its utility in drug development and delivery applications .
Several compounds share structural similarities with 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triethylene Glycol Monomethyl Ether | C₇H₁₆O₄ | Common solvent; low toxicity |
3,6,9-Trioxa-1-decanol | C₁₀H₂₂O₄ | Similar PEG structure; used in solvents |
Ethanol, 2-[2-(2-Methoxyethoxy)ethoxy] | C₇H₁₆O₄ | Solvent properties; low toxicity |
The uniqueness of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline lies in its specific combination of hydrophilicity due to the PEG structure and the reactive amino group, making it particularly useful for bioconjugation applications not commonly found in similar compounds. Its ability to enhance solubility while maintaining reactivity sets it apart from other PEG derivatives .